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Compound of Interest

Compound Name: 4-Ethenyl-3-nitropyridine

CAS No.: 1112240-83-1

Cat. No.: B1398760 Get Quote

Executive Summary: The "Hyper-Reactive" Warhead
4-Ethenyl-3-nitropyridine represents a specialized class of Michael acceptors used primarily

in covalent fragment screening and chemoproteomics. Unlike standard vinylpyridines used in

FDA-approved drugs (which are often "tuned down" for selectivity), the presence of the

electron-withdrawing nitro group at the C3 position drastically increases the electrophilicity of

the C4-vinyl group.

This compound serves two critical roles in modern drug development:

Cysteine Probing: A "hot" electrophile for rapid labeling of low-reactivity cysteine residues in

proteomic profiling.

Synthetic Precursor: A key intermediate for the Leimgruber-Batcho or Bartoli type synthesis

of 7-azaindoles (pyrrolopyridines), a privileged scaffold in kinase inhibitors (e.g., Vemurafenib

analogs).

Mechanism of Action: Tunable Covalent
Modification
The biological activity of 4-ethenyl-3-nitropyridine is driven by Targeted Covalent Modification

(TCM). It functions as an irreversible inhibitor by forming a thioether bond with nucleophilic

cysteine residues on target proteins.
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The Chemical Trigger
The vinyl group acts as a "warhead." Its reactivity is modulated by the heterocycle's electronics:

Pyridine Nitrogen (N1): Inductively withdraws electrons, activating the ring.

Nitro Group (C3-NO₂): A strong resonance and inductive electron-withdrawing group (EWG).

It destabilizes the vinyl bond, lowering the activation energy for nucleophilic attack at the

-carbon.

Reaction Pathway (Michael Addition)
The following diagram illustrates the kinetic mechanism where a protein cysteine thiol attacks

the warhead.
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Figure 1: Mechanism of Covalent Cysteine Modification. The nitro group enhances the

electrophilicity of the vinyl

-carbon, facilitating rapid attack by the cysteine thiolate.

Comparative Analysis: 4-Ethenyl-3-nitropyridine vs.
Analogs
In drug design, "reactivity" must be balanced with "selectivity." The table below compares 4-
ethenyl-3-nitropyridine with its structural analogs to highlight its specific utility.

Performance Matrix
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Feature
4-Ethenyl-3-

nitropyridine

4-Vinylpyridine

(Standard)

Acrylamide

(Drug Standard)

2-Vinyl-3-

nitropyridine

Electronic State

Hyper-Activated

(NO₂ + Pyridine

N)

Moderately

Activated

(Pyridine N only)

Tunable (Amide

resonance)

Highly Activated

(Inductive effect)

Reactivity (k₂)
High (> 50

M⁻¹s⁻¹)

Moderate (~ 0.5 -

5 M⁻¹s⁻¹)

Low to High

(Tunable)
High

Selectivity

Low

(Promiscuous

labeling)

High (Specific to

hyper-reactive

Cys)

High (Requires

binding pocket)
Moderate

Primary Use

Proteomics /

Synthesis

Precursor

Cysteine

Alkylation

Reagent

Covalent Kinase

Inhibitors

Fragment

Libraries

Stability
Polymerizes

readily
Stable monomer Stable

Polymerizes

readily

Detailed Comparison
Vs. 4-Vinylpyridine (The Proteomic Standard)

4-Vinylpyridine (4-VP) is the gold standard for alkylating cysteines in mass spectrometry

because it is selective and forms stable ions.

The Nitro Analog: The addition of the 3-nitro group makes the compound significantly more

reactive. While 4-VP requires basic pH (pH 8.0) to efficiently label cysteines, 4-ethenyl-3-
nitropyridine can react at physiological or slightly acidic pH. This makes it useful for

capturing "cryptic" cysteines that are less nucleophilic, but it renders it too toxic for general

systemic drug use (high risk of glutathione depletion).

Vs. Acrylamides (The Therapeutic Standard)
Drugs like Osimertinib or Ibrutinib use acrylamide warheads.[1] These are "soft" electrophiles

that only react when positioned precisely next to a cysteine by the drug's scaffold (proximity-

driven reactivity).
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4-Ethenyl-3-nitropyridine is an "intrinsic" electrophile. It does not strictly require a binding

pocket to react. Therefore, it is rarely a drug candidate itself but is used in Activity-Based

Protein Profiling (ABPP) to map the "ligandability" of proteins.

Experimental Protocols
To validate the activity of 4-ethenyl-3-nitropyridine, the following protocols are recommended.

These establish its reactivity profile (

) and biological efficacy (

).

Protocol A: Glutathione (GSH) Reactivity Assay (Kinetic
Profiling)
Purpose: To quantify the intrinsic electrophilicity (

) of the warhead.

Preparation: Prepare a 10 mM stock of 4-ethenyl-3-nitropyridine in DMSO. Prepare a 10

mM fresh solution of reduced L-Glutathione (GSH) in PBS (pH 7.4).

Reaction: Mix compound and GSH at a 1:10 ratio (50 µM compound : 500 µM GSH) in a 96-

well plate.

Monitoring: Monitor the depletion of the free compound via UV-Vis absorbance (the nitro-

pyridine chromophore shifts upon alkylation) or HPLC-MS at time points: 0, 5, 10, 30, 60

min.

Calculation: Plot

vs. time to determine the pseudo-first-order rate constant (

). Second-order rate constant

.

Expected Result:
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min (Fast) vs. 4-vinylpyridine

min.

Protocol B: Covalent Docking & Mass Shift Analysis
Purpose: To confirm irreversible binding to a target protein (e.g., a kinase).

Incubation: Incubate the target protein (1 µM) with 4-ethenyl-3-nitropyridine (10 µM) for 1

hour at 37°C.

Desalting: Remove excess small molecule using a Zeba spin column or dialysis.

Intact Mass Spec: Analyze the protein via ESI-TOF MS.

Verification: Look for a mass shift of +150.13 Da (Molecular weight of the compound).

Control: Pre-treat protein with iodoacetamide (blocks Cys). If the mass shift is prevented,

the hit is Cys-specific.

Synthesis & Precursor Utility
While biologically active, this compound is often cited as a transient intermediate in the

synthesis of Azaindoles (Pyrrolopyridines), which are potent kinase inhibitors.

4-Methyl-3-nitropyridine DMF-DMA / Heat
(Condensation) Enamine Intermediate Reduction (Fe/AcOH)

(Cyclization)
1H-Pyrrolo[2,3-c]pyridine

(5-Azaindole)
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Figure 2: Synthetic Utility. The "vinyl" character (often formed in situ via enamines) is the

cyclization trigger to form the azaindole scaffold.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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